4-Butoxynaphthalenesulfonamide
Description
4-Butoxynaphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a butoxy group at the 4-position and a sulfonamide functional group. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
CAS No. |
1096960-64-3 |
|---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36g/mol |
IUPAC Name |
4-butoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-2-3-10-18-13-8-9-14(19(15,16)17)12-7-5-4-6-11(12)13/h4-9H,2-3,10H2,1H3,(H2,15,16,17) |
InChI Key |
UIWVUICJMUWNGR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalenesulfonamide typically involves the reaction of 4-butoxynaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxynaphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxynaphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Butoxynaphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, preventing the synthesis of folic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Butoxynaphthalenesulfonamide with structurally related compounds, highlighting key differences in substituents and functional groups:
*Calculated based on molecular formula (C₁₄H₁₇NO₃S).
Physicochemical Properties
- Lipophilicity: The butoxy group in this compound likely increases its logP value compared to analogs with smaller alkoxy groups (e.g., methoxy in ) or polar substituents (e.g., amino/hydroxy in ).
- Solubility: Sulfonamides generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity. However, the butoxy group may reduce solubility relative to sulfonic acids (e.g., 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, which is sparingly soluble ).
- Stereochemical Stability : Unlike the chiral sulfonamide in , this compound lacks a stereocenter, simplifying synthesis and purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
